molecular formula C17H17IO4 B2781650 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid CAS No. 1706444-23-6

3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid

Cat. No.: B2781650
CAS No.: 1706444-23-6
M. Wt: 412.223
InChI Key: GIBDGTAYDXWOFR-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid (CAS: 915912-31-1) is a substituted benzoic acid derivative characterized by an ethoxy group at position 3, an iodine atom at position 5, and a 4-methylbenzyloxy substituent at position 2. Its molecular weight is 286.33 g/mol . The compound has been discontinued commercially, limiting its current availability for research .

Properties

IUPAC Name

3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBDGTAYDXWOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Ethylation: Introduction of the ethoxy group to the benzoic acid derivative.

    Iodination: Incorporation of the iodine atom using iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Etherification: Formation of the 4-methylbenzyl ether through a nucleophilic substitution reaction, often using 4-methylbenzyl chloride and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Esterification and Hydrolysis: The carboxylic acid group can form esters or be hydrolyzed back to the acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and 4-methylbenzyl groups can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Ethoxy, 5-Iodo, 4-(4-methylbenzyloxy) 286.33 Discontinued; iodine as a heavy halogen
3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid 3-Bromo, 5-Methoxy, 4-(4-methylbenzyloxy) Bromine substitution; higher reactivity
4-(4-Chlorophenyl)-5-methyl-3-(4-((4-methylbenzyl)oxy)phenyl)isoxazole Isoxazole core, 4-methylbenzyloxy 82% yield via 4-methylbenzyl bromide
Lactofen (Benzoic acid ester derivative) Ethoxy, trifluoromethyl, nitro groups Herbicide; ester functionality
Key Observations:
  • Halogen Substitution: Replacing iodine in the target compound with bromine (as in ) reduces molecular weight and alters reactivity.
  • Alkoxy vs.
  • Synthetic Yields : The use of 4-methylbenzyl bromide in compound 24 achieved 82% yield, suggesting similar efficiency might be attainable for the target compound’s benzyloxy formation step.

Reactivity and Functional Group Interactions

  • Ethoxy vs. Methoxy : The ethoxy group (C₂H₅O-) in the target compound offers greater lipophilicity compared to methoxy (CH₃O-), as seen in . This could enhance membrane permeability in biological systems.
  • Iodine vs. Bromine : Iodine’s electronegativity and polarizability may stabilize transition states in substitution reactions, though bromine in could facilitate faster kinetics due to smaller size.
  • Benzyloxy Substituents : The 4-methylbenzyloxy group is common in compounds like and , suggesting its utility in modulating aromatic ring electronics without excessive steric bulk.

Biological Activity

3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid (CAS No. 1706444-23-6) is an organic compound that has garnered interest due to its potential biological activities. Its unique molecular structure, characterized by the presence of an ethoxy group, an iodine atom, and a 4-methylbenzyl ether substituent, suggests possible applications in medicinal chemistry and other fields. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C17H17IO4
  • Molecular Weight : 396.22 g/mol
  • Structural Features :
    • Ethoxy group enhances lipophilicity.
    • Iodine atom may influence reactivity and biological interactions.
    • 4-Methylbenzyl ether contributes to the compound's steric properties.

The biological activity of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid is primarily attributed to its interactions with various enzymes and receptors. Research indicates that compounds with similar structural motifs often exhibit significant interactions with targets involved in cancer and inflammation pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
  • Receptor Binding : It shows potential binding affinity to specific receptors, influencing cellular signaling pathways.

Biological Activity Studies

Studies have demonstrated that derivatives of benzoic acid, including 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid, can affect protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are critical for maintaining cellular homeostasis and are often dysregulated in diseases such as cancer.

Case Studies

  • Proteasome Activity : A study found that similar benzoic acid derivatives enhanced proteasomal activity significantly in cell-based assays, suggesting that 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid may also promote this activity ( ).
  • Cytotoxicity Evaluation : In vitro studies indicated low cytotoxicity against various human cell lines (e.g., Hep-G2 and A2058), which is promising for its potential therapeutic use ( ).

Comparative Analysis with Similar Compounds

The unique combination of functional groups in 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid differentiates it from structurally similar compounds. Below is a comparison table highlighting these differences:

Compound NameStructural FeaturesUnique Properties
3-Ethoxy-5-bromo-4-(phenyl)benzoic acidBromine instead of iodineDifferent reactivity due to bromine's lower electronegativity
3-Methoxy-5-iodo-4-(methyl)benzoic acidMethoxy group instead of ethoxyDifferent solubility and reactivity patterns
3-Ethoxy-5-chloro-4-(p-tolyl)benzoic acidChlorine instead of iodineDifferent electronic effects affecting biological activity

Potential Applications

The biological activities exhibited by 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid suggest several potential applications:

  • Cancer Therapy : Due to its ability to modulate proteasomal activity, it may serve as a candidate for cancer treatment.
  • Anti-inflammatory Agents : Its interactions with inflammatory pathways could lead to the development of new anti-inflammatory drugs.
  • Biochemical Probes : The compound can be utilized in research to probe specific biochemical pathways.

Q & A

Q. What are the common synthetic routes for preparing 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid?

The synthesis typically involves sequential functionalization of the benzoic acid core. A key step is the introduction of the 4-methylbenzyl ether group via esterification using 4-methylbenzyl alcohol and a dehydrating agent (e.g., thionyl chloride or phosphorus oxychloride) under reflux conditions. Subsequent iodination at the 5-position can be achieved using iodine monochloride (ICl) in a polar aprotic solvent like DMF. Ethoxy group introduction at the 3-position may involve nucleophilic substitution with sodium ethoxide .

Q. How is the compound structurally characterized?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are used to confirm substituent positions and connectivity. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while aromatic protons show splitting patterns indicative of substitution .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Purity (>98%) is validated via reverse-phase HPLC with UV detection at 254 nm .

Q. What are the typical chemical reactions this compound undergoes?

  • Oxidation: The 4-methylbenzyl group can be oxidized to a carboxylic acid using KMnO4_4 in acidic conditions .
  • Substitution: The iodine atom at the 5-position is susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Ester Hydrolysis: The benzoic acid moiety can be converted to esters or amides via standard coupling reagents (e.g., DCC/DMAP) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Continuous Flow Reactors: Employing flow chemistry improves reaction control for exothermic steps (e.g., iodination), reducing side products .
  • Purification: Recrystallization from ethanol/water mixtures enhances purity, while flash chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates .
  • Catalyst Screening: Testing alternative catalysts (e.g., N-iodosuccinimide with BF3_3-Et2_2O) may improve regioselectivity during iodination .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Validation: Replicate assays (e.g., antiproliferative effects on cancer cells) using standardized protocols (e.g., MTT assays, 72-hour exposure) to rule out concentration-dependent artifacts .
  • Metabolite Analysis: Use LC-MS to identify degradation products or active metabolites that may influence activity discrepancies .
  • Structural Analog Comparison: Benchmark against analogs (e.g., 3-[(4-methylbenzyl)oxy]benzoic acid derivatives) to isolate the role of the ethoxy and iodo groups .

Q. How can analogs of this compound be designed to enhance biological activity?

  • Substituent Modification: Replace the 5-iodo group with a trifluoromethyl group to improve metabolic stability. The 4-methylbenzyl ether can be substituted with a pyridyl moiety to enhance solubility .
  • Bioisosteric Replacement: Swap the ethoxy group with a methanesulfonamide group to modulate enzyme-binding affinity .
  • Pharmacokinetic Profiling: Assess analogs for logP (octanol/water partitioning) and plasma protein binding using in silico tools (e.g., SwissADME) .

Methodological Notes

  • Safety: Use gloveboxes for moisture-sensitive steps (e.g., iodination).
  • Data Reproducibility: Report reaction parameters (e.g., stirring rate, cooling methods) to ensure reproducibility .

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